molecular formula C27H35FN6O3 B11933452 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one

Cat. No.: B11933452
M. Wt: 510.6 g/mol
InChI Key: KZUPFZKALLNBBV-CALCHBBNSA-N
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Description

The compound 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1’-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4’-piperidine]-2-one is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes a spiro[indole-piperidine] core, makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1’-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4’-piperidine]-2-one involves multiple steps, including the formation of the spiro[indole-piperidine] core and the introduction of the morpholinyl and pyrimidinyl groups. The reaction conditions typically require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1’-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4’-piperidine]-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1’-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4’-piperidine]-2-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1’-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1’-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4’-piperidine]-2-one: can be compared with other spiro[indole-piperidine] derivatives, which may have similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool for research and development.

Properties

Molecular Formula

C27H35FN6O3

Molecular Weight

510.6 g/mol

IUPAC Name

6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C27H35FN6O3/c1-16-14-34(15-17(2)37-16)18-12-20(28)22-21(13-18)32(4)25(36)27(22)7-10-33(11-8-27)26-29-23-19(24(35)30-26)6-5-9-31(23)3/h12-13,16-17H,5-11,14-15H2,1-4H3,(H,29,30,35)/t16-,17+

InChI Key

KZUPFZKALLNBBV-CALCHBBNSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C

Canonical SMILES

CC1CN(CC(O1)C)C2=CC3=C(C(=C2)F)C4(CCN(CC4)C5=NC6=C(CCCN6C)C(=O)N5)C(=O)N3C

Origin of Product

United States

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